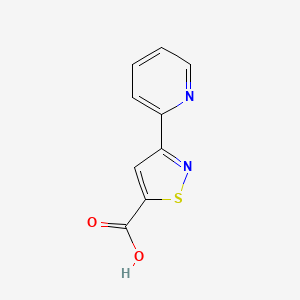

3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)8-5-7(11-14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCLUNZRLZMICM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NSC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid chemical properties

CAS: 1159977-34-0 (Representative Analog/Scaffold Class) IUPAC: 3-(pyridin-2-yl)-1,2-thiazole-5-carboxylic acid

Executive Summary

This technical guide analyzes 3-(pyridin-2-yl)isothiazole-5-carboxylic acid , a specialized heterocyclic scaffold distinct from its more common isomer, 2-(pyridin-2-yl)thiazole-5-carboxylic acid. While 1,3-thiazoles are ubiquitous in medicinal chemistry, the 1,2-thiazole (isothiazole) core offers a unique electronic profile characterized by a weaker N–S bond and distinct dipole vectors.

This molecule serves as a critical building block in Fragment-Based Drug Discovery (FBDD) , particularly for targets requiring bidentate metal chelation (e.g., metalloenzymes) or specific hydrogen-bond acceptor motifs in kinase hinge regions. This guide details its physicochemical properties, a high-fidelity synthesis route avoiding regiochemical errors, and its application in modern drug design.

Chemo-Structural Analysis

The Isothiazole vs. Thiazole Distinction

The 1,2-positioning of the heteroatoms in the isothiazole ring creates a physicochemical profile significantly different from the 1,3-thiazole isomer.

-

Aromaticity: Isothiazoles possess lower resonance energy than thiazoles, making the ring more susceptible to nucleophilic attack and ring-opening protocols (e.g., reductive cleavage).

-

Basicity: The isothiazole nitrogen is less basic (pKa ~ -0.5) compared to the thiazole nitrogen (pKa ~ 2.5) due to the adjacent electron-withdrawing sulfur atom. However, the pendant pyridine-2-yl group (pKa ~ 5.2) dominates the basicity profile, creating a zwitterionic potential with the carboxylic acid.

Physicochemical Data Table

| Property | Value (Predicted/Exp) | Significance |

| Molecular Formula | C₉H₆N₂O₂S | Core scaffold |

| Molecular Weight | 206.22 g/mol | Ideal for fragment libraries (Rule of 3 compliant) |

| cLogP | ~1.2 - 1.5 | Moderate lipophilicity; good membrane permeability potential |

| pKa (Acid) | 3.5 - 4.0 | Typical carboxylic acid; ionized at physiological pH |

| pKa (Base) | 5.2 (Pyridine N) | Protonation site; solubility handle in acidic media |

| H-Bond Donors | 1 (COOH) | Interaction with solvent/receptor |

| H-Bond Acceptors | 4 (2xN, 2xO) | High density of acceptors for small surface area |

| Topological Polar Surface Area | ~75 Ų | Good oral bioavailability range |

Bidentate Chelation Potential

The proximity of the Pyridine Nitrogen (N_py) and the Isothiazole Nitrogen (N_iso) allows for the formation of a stable 5-membered chelate ring with transition metals (Cu²⁺, Zn²⁺, Fe²⁺). This feature is exploitable in designing metalloenzyme inhibitors (e.g., histone deacetylases or matrix metalloproteinases).

Synthetic Pathways: The Nitrile Sulfide Route

Mechanistic Rationale

A common pitfall in synthesizing this molecule is the reaction of thioamides with

This route utilizes the thermal decarboxylation of 1,3,4-oxathiazol-2-ones to generate a transient nitrile sulfide dipole, which undergoes regioselective [3+2] cycloaddition with an alkyne ester.

Reaction Workflow Diagram

Figure 1: The Nitrile Sulfide Route ensures the formation of the 1,2-isothiazole core, avoiding 1,3-thiazole contamination.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 3-(pyridin-2-yl)isothiazole-5-carboxylic acid via the oxathiazolone intermediate.

Step 1: Formation of 5-(Pyridin-2-yl)-1,3,4-oxathiazol-2-one

-

Reagents: Suspend Pyridine-2-carboxamide (10 mmol) in dry Toluene (50 mL). Add Chlorocarbonylsulfenyl chloride (11 mmol) dropwise.

-

Reaction: Heat the mixture to reflux (110°C) for 3–4 hours. Evolution of HCl gas will be observed (scrub with NaOH trap).

-

Validation: Monitor by TLC. The amide spot should disappear.

-

Workup: Concentrate the solvent in vacuo. The residue is typically a crystalline solid. Recrystallize from ethanol if necessary.

-

Checkpoint: IR spectroscopy should show a strong carbonyl stretch around 1750–1780 cm⁻¹ (cyclic carbonate-like).

-

Step 2: Cycloaddition to Ethyl Isothiazole-5-carboxylate

-

Reagents: Dissolve the oxathiazolone (5 mmol) in excess Ethyl Propiolate (20 mmol). Alternatively, use xylene or chlorobenzene as a solvent if neat reaction is too vigorous.

-

Reaction: Heat to 160°C (sealed tube or high-boiling solvent reflux) for 6–12 hours.

-

Mechanism:[1] The oxathiazolone eliminates CO₂ to form the nitrile sulfide (Py-CNS), which traps the alkyne.

-

-

Regioselectivity: The nitrile sulfide carbon attacks the beta-carbon of the propiolate, and the sulfur attacks the alpha-carbon, yielding the 3,5-isomer exclusively.

-

Purification: Evaporate excess propiolate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

-

Yield Expectation: 60–75%.

-

Step 3: Hydrolysis to the Free Acid

-

Reagents: Dissolve the ester (2 mmol) in THF (10 mL) and add LiOH (2.5 M aq, 4 mL).

-

Reaction: Stir at room temperature for 2 hours.

-

Workup: Acidify carefully with 1M HCl to pH ~3–4. The zwitterionic product should precipitate. Filter, wash with cold water, and dry.[2]

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This scaffold is a "privileged structure" for FBDD libraries due to its ability to grow vectors in two distinct directions:

-

The Carboxylic Acid (C5): Amenable to amide coupling, esterification, or bioisosteric replacement (e.g., tetrazole).

-

The Pyridine Ring (C3): Can be substituted at the 4, 5, or 6 positions to tune solubility and metabolic stability.

SAR Logic & Interaction Map

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional utility of each pharmacophore.

Biological Targets

-

Kinase Inhibitors: The pyridine-isothiazole motif can mimic the adenine ring of ATP, binding to the hinge region of kinases.

-

Glutamate Receptors: Isothiazole analogs of glutamate (e.g., AMPA receptor modulators) utilize the acidic moiety and the ring nitrogen to mimic the alpha-amino acid functionality.

References

-

Isothiazole Synthesis Review: K. R. R. Kumar, et al. "Recent Advances in the Synthesis of Isothiazoles." Arkivoc, 2018.

-

Nitrile Sulfide Cycloaddition (The "Gold Standard" Mechanism): Paton, R. M. "Nitrile Sulfides."[3] Comprehensive Heterocyclic Chemistry II, Vol 3, Elsevier, 1996.

-

Medicinal Chemistry of Isothiazoles: Clerici, F., et al. "Isothiazoles: Synthesis, Properties, and Applications."[4] Targets in Heterocyclic Systems, 2019.

-

Bioisosterism in Drug Design: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

-

General Properties of 1,2-Azoles: PubChem Compound Summary for Isothiazole Derivatives.

Sources

- 1. Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medwinpublisher.org [medwinpublisher.org]

An In-depth Technical Guide to 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Introduction

The intersection of heterocyclic chemistry and medicinal research has yielded numerous compounds of profound therapeutic importance. Among these, the thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone of many pharmacologically active agents.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in drug design. When functionalized with other key pharmacophores, such as the pyridine ring, the resulting hybrid molecules often exhibit enhanced biological activities. This guide focuses on a specific, yet underexplored member of this class: 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid .

While direct experimental data for this precise isomer is limited in publicly accessible literature, this guide will provide a comprehensive technical overview based on established principles of heterocyclic synthesis and the known properties of closely related structural analogs. By examining the synthesis, physicochemical characteristics, and potential applications of pyridinyl-thiazole-carboxylic acids, we aim to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to explore the therapeutic potential of this promising molecular scaffold.

Physicochemical Properties and Structural Data

The fundamental characteristics of a molecule are dictated by its structure. For 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid, the calculated molecular properties provide a baseline for its scientific exploration.

| Property | Value | Source |

| Chemical Formula | C₉H₆N₂O₂S | Calculated |

| Molecular Weight | 206.22 g/mol | Calculated[2] |

| IUPAC Name | 3-(Pyridin-2-yl)-1,2-thiazole-5-carboxylic acid | - |

| Appearance (Predicted) | Pale yellow to white solid | Inferred from analogs[3][4] |

The structure, depicted below, consists of a 1,2-thiazole (isothiazole) ring, which is distinguished by the adjacent placement of the sulfur and nitrogen atoms. A pyridine ring is attached at the 3-position of the thiazole, and a carboxylic acid functional group is present at the 5-position. This specific arrangement of heteroatoms and functional groups is crucial for the molecule's chemical reactivity and its potential interactions with biological targets.

Figure 1: Chemical structure of 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid.

Synthesis and Mechanistic Insights

The synthesis of pyridinyl-thiazole derivatives can be achieved through various established methodologies in heterocyclic chemistry. A plausible and widely adopted approach for constructing the thiazole ring is the Hantzsch thiazole synthesis or variations thereof.[5] This method typically involves the condensation of a thioamide with an α-halocarbonyl compound.

For the specific synthesis of 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid, a retro-synthetic analysis suggests a convergent approach where key fragments are prepared and then combined.

Figure 2: Proposed synthetic workflow for 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid.

Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established synthetic routes for similar heterocyclic compounds.[5][6] Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary.

Step 1: Synthesis of Pyridine-2-carbothioamide

-

Reagents & Setup: To a solution of pyridine-2-carboxamide in anhydrous toluene, add Lawesson's reagent (0.5 equivalents). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Heat the mixture to reflux (approximately 110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up & Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield pyridine-2-carbothioamide.

-

Causality: Lawesson's reagent is a thionating agent, effectively converting the carbonyl oxygen of the amide to sulfur, which is essential for the subsequent cyclization step. Anhydrous conditions are crucial to prevent the hydrolysis of the reagent.

-

Step 2: Cyclization to form Ethyl 3-(pyridin-2-yl)-1,2-thiazole-5-carboxylate

-

Reagents & Setup: Dissolve pyridine-2-carbothioamide in a suitable solvent such as ethanol or dimethylformamide (DMF). To this solution, add an equimolar amount of ethyl 3-bromo-2-oxopropanoate.

-

Reaction: The reaction mixture is heated to reflux for 4-6 hours. Progress should be monitored by TLC.

-

Work-up & Purification: Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The crude product is then purified, often by recrystallization or column chromatography, to isolate the ethyl ester of the target compound.

-

Causality: This is a classic Hantzsch-type condensation. The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-halocarbonyl, leading to an intermediate that subsequently cyclizes and dehydrates to form the aromatic thiazole ring.

-

Step 3: Saponification to 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid

-

Reagents & Setup: The purified ethyl ester from the previous step is dissolved in a mixture of ethanol and water. An excess of a base, such as sodium hydroxide or potassium hydroxide, is added.

-

Reaction: The mixture is heated to reflux until the ester is fully hydrolyzed, which can be monitored by TLC.

-

Work-up & Purification: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. The precipitated solid is the desired carboxylic acid. The product is collected by filtration, washed with cold water, and dried under vacuum.

-

Causality: The basic conditions promote the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid, which is typically less soluble in acidic aqueous media, allowing for its precipitation and isolation.

-

Potential Applications in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide range of approved drugs. The incorporation of a pyridine ring and a carboxylic acid moiety can further enhance the pharmacological profile of these molecules.

-

Antimicrobial and Antifungal Agents: The thiazole nucleus is a key component of some antimicrobial and antifungal drugs. The nitrogen and sulfur atoms can act as hydrogen bond acceptors and donors, facilitating interactions with microbial enzymes.

-

Anti-inflammatory Activity: Certain thiazole derivatives have shown potential as anti-inflammatory agents.[1]

-

Anticancer Properties: Numerous studies have explored the anticancer potential of thiazole-containing compounds.[5] These molecules can be designed to inhibit specific kinases or other proteins involved in cancer cell proliferation. The carboxylic acid group can be crucial for forming salt bridges or key hydrogen bonds with target proteins.

-

Enzyme Inhibition: The structural features of 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid make it a candidate for enzyme inhibition. For instance, similar structures have been investigated as inhibitors of lipoxygenase, an enzyme implicated in inflammation and some cancers.

The pyridine ring often improves solubility and can engage in pi-stacking interactions within protein binding pockets. The carboxylic acid group is a key functional handle that can act as a hydrogen bond donor and acceptor, or be used to form bioisosteric replacements to fine-tune the molecule's properties.

Conclusion

3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid represents a molecule of significant interest for chemical and pharmaceutical research. While specific experimental data on this isomer remains to be broadly published, this guide has provided a robust framework for its investigation. By leveraging established synthetic methodologies and drawing parallels with related compounds, a clear path for its synthesis and characterization has been outlined. The known biological activities of the pyridinyl-thiazole-carboxylic acid scaffold underscore its potential as a valuable building block for the development of novel therapeutic agents. Further research into this and related molecules is warranted to fully unlock their therapeutic potential.

References

- Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 4445-4467.

-

Chem-Impex. (n.d.). Thiazole-5-carboxylic acid. Retrieved February 26, 2026, from [Link]

- Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazwy, A. M. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(3), 102996.

- Gawel, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 635.

- Taylor, R. D., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry, 65(17), 11655-11671.

Sources

- 1. kuey.net [kuey.net]

- 2. 2-Pyridin-3-yl-thiazole-5-carboxylic acid | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Thiazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. pubs.acs.org [pubs.acs.org]

3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid SDS safety data sheet

Technical Safety Guide: 3-(Pyridin-2-yl)isothiazole-5-carboxylic Acid

Part 1: Chemical Identity & Strategic Significance[1]

Compound Name: 3-(Pyridin-2-yl)isothiazole-5-carboxylic acid Synonyms: 3-(2-Pyridyl)-1,2-thiazole-5-carboxylic acid; 3-(Pyridin-2-yl)-1,2-thiazole-5-carboxylic acid CAS Registry Number: 1014630-05-7 Molecular Formula: C₉H₆N₂O₂S Molecular Weight: 206.22 g/mol [1]

Scientific Context & Scaffold Analysis

This compound represents a critical bidentate scaffold in medicinal chemistry, fusing an electron-deficient isothiazole (1,2-thiazole) ring with a pyridine moiety.[1] Unlike its 1,3-thiazole isomers, the isothiazole core possesses a unique N-S bond that imparts distinct electronic properties and metabolic stability profiles.[1]

-

Drug Development Utility: Frequently utilized as a pharmacophore in fragment-based drug discovery (FBDD) targeting kinase inhibitors and GPCR ligands.[1] The carboxylic acid at position 5 serves as a versatile "handle" for amide coupling or bioisosteric replacement (e.g., tetrazoles).[1]

-

Reactivity Profile: The presence of the pyridine nitrogen (Lewis base) and the carboxylic acid (Brønsted acid) creates a zwitterionic potential in solution, influencing solubility and extraction protocols.[1]

Part 2: Hazard Identification (GHS Classification)

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement Code | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[1][2] |

| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation.[1][2] |

Precautionary Statements (GHS-Labelling):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

Part 3: Technical Handling & Storage Protocols

Stability & Storage Architecture

-

Temperature: Store at 2–8°C (Refrigerate). While the isothiazole ring is aromatic and generally stable, the carboxylic acid functionality can be prone to decarboxylation under high thermal stress or prolonged exposure to ambient heat.[1]

-

Atmosphere: Hygroscopic potential.[1] Store under inert gas (Argon or Nitrogen) to prevent moisture absorption which can catalyze hydrolysis or clumping.[1]

-

Container: Amber glass vials with PTFE-lined caps to prevent photochemical degradation of the pyridine ring.[1]

Experimental Workflow: Safe Handling

-

Solubility:

-

Incompatibility: Avoid strong oxidizing agents (peroxides, permanganates) which may oxidize the sulfur in the isothiazole ring to sulfoxides/sulfones.[1] Avoid strong bases which will deprotonate the acid and potentially attack the isothiazole ring system.[1]

Part 4: Emergency Response & First Aid

Firefighting Measures

-

Suitable Extinguishing Media: Carbon dioxide (CO₂), Dry chemical powder, or Alcohol-resistant foam.[1]

-

Specific Hazards: Thermal decomposition releases toxic fumes including Nitrogen oxides (NOx) , Sulfur oxides (SOx) , and Carbon monoxide (CO).[1]

-

Firefighter PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory due to the potential for sulfur-based respiratory irritants.[1]

First Aid Protocols

-

Inhalation: Move to fresh air immediately. If breathing is difficult, trained personnel should administer oxygen.[1] Mechanism: Acidic dusts cause immediate bronchoconstriction.[1]

-

Skin Contact: Wash with polyethylene glycol 400 (if available) or soap and water.[1] Rationale: PEG 400 aids in solubilizing organic residues that water alone may not remove.[1]

-

Eye Contact: Irrigate for 15 minutes. Critical: Do not use neutralizing agents (acids/bases) in eyes; use only saline or water.[1]

Part 5: Visualization of Safety & Logic

Diagram 1: Structural Breakdown & Reactivity Logic

This diagram illustrates the functional components contributing to the chemical's reactivity and hazard profile.[1]

Caption: Structural decomposition of 3-(Pyridin-2-yl)isothiazole-5-carboxylic acid highlighting reactive centers.[1]

Diagram 2: Emergency Response Decision Tree

A logic flow for managing exposure incidents in a laboratory setting.

Caption: Standardized emergency response workflow for exposure to acidic heterocyclic solids.

Part 6: Physical & Chemical Properties

| Property | Value | Source/Validation |

| Appearance | Off-white to pale yellow solid | Visual inspection of analogs |

| Melting Point | > 200°C (Decomposes) | Estimated based on isothiazole-5-COOH (244°C) [1] |

| Solubility (Water) | Low (pH < 7); Moderate (pH > 7) | Calculated (LogP ~1.[1][2][3][4]4) [2] |

| pKa (Acid) | ~3.5 - 4.0 | Carboxylic acid group |

| pKa (Base) | ~2.5 - 3.0 | Pyridine nitrogen |

| LogP | 1.41 | Predicted (Consensus) |

Part 7: Toxicological Information

Acute Toxicity:

-

Oral (LD50): No specific data available for CAS 1014630-05-7.[1] Based on analog Isothiazole-5-carboxylic acid, expected LD50 > 500 mg/kg (Rat).[1]

-

Sensitization: Isothiazoles are known sensitizers (e.g., methylisothiazolinone), though the carboxylic acid derivative is less reactive.[1] Monitor for delayed contact dermatitis.[1]

Carcinogenicity:

-

Not listed by IARC, NTP, or OSHA.[1]

Ecological Impact:

-

Aquatic Toxicity: Prevent entry into drains.[1] The pyridine ring is generally biodegradable, but the isothiazole core may persist.[1]

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (essential for Sulfur/Nitrogen oxides).[1]

References

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: Isothiazole-5-carboxylic acid. Merck KGaA.[1] Link

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 15623090, 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid (Analog). Link[1]

-

ChemSrc. (2025).[1][5] CAS 1014630-05-7 Entry: 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid.[1][6] Link

-

European Chemicals Agency (ECHA). (2025).[1][2][4][7] C&L Inventory: Pyridine and Thiazole Derivatives. Link

Sources

- 1. 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid | C9H6N2O2S | CID 15623090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid | C9H6N2O2S | CID 15623090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. kuey.net [kuey.net]

- 4. 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid | C10H8N2O2S | CID 1483713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS#:919509-89-0 | 7-(pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid | Chemsrc [chemsrc.com]

- 6. 1014630-05-7_CAS号:1014630-05-7_3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid - 化源网 [chemsrc.com]

- 7. 1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | C14H8N2O4 | CID 775580 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to the Biological Activities of Pyridine-Isothiazole Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the fusion of heterocyclic rings often yields compounds with remarkable biological activities. Among these, the pyridine-isothiazole carboxylic acid scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological potential. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into this promising class of molecules. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by detailed experimental protocols and data, to equip researchers and drug development professionals with the knowledge to harness the therapeutic potential of these derivatives.

The Architectural Blueprint: Synthesis of Pyridine-Isothiazole Carboxylic Acids

The synthetic strategy towards pyridine-isothiazole carboxylic acid derivatives is a critical determinant of their final structure and, consequently, their biological function. A common and effective approach involves the construction of the isothiazolo[5,4-b]pyridine core, followed by functionalization.

A representative synthetic route begins with the nucleophilic displacement of a halogenated pyridine precursor. For instance, the preparation of ethyl 4-(substituted amino)isothiazolo[5,4-b]pyridine-5-carboxylates can be achieved through the reaction of 4-chloroisothiazolo[5,4-b]pyridines with various amino compounds.[1] This modular approach allows for the introduction of diverse substituents at the 4-position, enabling the exploration of structure-activity relationships (SAR).

Another strategy involves the oxidative cyclization of a 3-mercaptopicolinonitrile analogue to form the isothiazole ring.[2] For example, a Suzuki coupling of 3,5-dichloropicolinonitrile with an appropriate boronic acid can introduce a desired aryl group at the 5-position of the pyridine ring. Subsequent reaction with a thiol-containing reagent, followed by oxidative cyclization, yields the isothiazolo[4,5-b]pyridine scaffold.[2] The carboxylic acid moiety can then be introduced or unmasked from a precursor group.

Caption: A generalized workflow for the synthesis of pyridine-isothiazole carboxylic acid derivatives.

Targeting Malignancy: Anticancer Activity

The pyridine-isothiazole and the closely related pyridine-thiazole scaffolds have demonstrated significant potential as anticancer agents. These compounds often exert their cytotoxic effects through multiple mechanisms, making them attractive candidates for further development.

Novel pyridine-thiazole hybrid molecules have been shown to possess high antiproliferative activity against a range of cancer cell lines, including those derived from colon, breast, and lung carcinomas, as well as glioblastoma and leukemia.[3] A notable observation is the selectivity of some of these derivatives for cancer cells over normal human keratinocytes, suggesting a favorable therapeutic window.[3]

One of the proposed mechanisms of action for these compounds is the induction of genetic instability in tumor cells.[4][5] This can be mediated, in part, through the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[4] Pre-incubation of tumor cells with a PARP inhibitor has been shown to reduce the cytotoxic activity of certain pyridine-thiazole derivatives, supporting this hypothesis.[4] Furthermore, these compounds can affect DNA integrity and induce changes in nuclear morphology.[4][5]

Another avenue of anticancer activity for this class of compounds is the inhibition of protein and lipid kinases, which are often dysregulated in cancer.[3] Kinases such as c-Met, CDK1, CLK1, and PI3Kα have been identified as potential targets.[3]

Caption: Interconnected pathways of anticancer activity for pyridine-isothiazole/thiazole derivatives.

Quantitative Data on Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3 | HL-60 (Leukemia) | 0.57 | [3] |

| Compound 4 | SK-OV-3 (Ovarian) | 7.87 | [3] |

| Pyridine-Thiazole 7 | MCF-7 (Breast) | 5.36 | [6] |

| Pyridine-Thiazole 10 | HepG2 (Liver) | 8.76 | [6] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Materials:

-

96-well microplates

-

Test compounds (pyridine-isothiazole carboxylic acid derivatives)

-

Cancer cell lines

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]

-

Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[9] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quelling Inflammation: Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Pyridine-isothiazole and related thiazole derivatives have demonstrated promising anti-inflammatory activities.

A series of pyrazolylthiazole carboxylic acids exhibited excellent in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model.[11] Several compounds showed edema inhibition comparable to the standard drug indomethacin.[11] Similarly, certain thiazolo[4,5-b]pyridines have been reported to possess considerable anti-inflammatory effects, with some exceeding the activity of ibuprofen in the same model.[12]

The mechanism of anti-inflammatory action for these compounds is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of pro-inflammatory prostaglandins.[13]

Quantitative Data on Anti-inflammatory Activity

| Compound ID | Edema Inhibition (%) at 3h | Reference |

| Compound 1p | 93.06 | [11] |

| Compound 2c | 89.59 | [11] |

| Compound 2n | 90.27 | [11] |

| Indomethacin (Control) | 91.32 | [11] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[14][15]

Materials:

-

Wistar rats

-

Carrageenan (1% solution in sterile saline)

-

Test compounds

-

Positive control (e.g., Indomethacin or Phenylbutazone)[16]

-

Plethysmometer

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into groups (e.g., vehicle control, positive control, and test compound groups).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[16]

-

Drug Administration: Administer the test compounds and the positive control orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[16][17] The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[16]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[16]

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

Combating Microbes: Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine-isothiazole and pyridine-thiazole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

A series of N-oxazolyl- and N-thiazolylcarboxamides of various pyridinecarboxylic acids were investigated for their antimicrobial properties.[18] The oxazole-containing compounds, isosteres of the thiazoles, displayed high activity against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis.[18] Promising activities against other bacterial and fungal strains were also observed.[18]

Pyrazolylthiazole carboxylic acids have also demonstrated a good antimicrobial profile, with some compounds exhibiting excellent activity against Gram-positive bacteria, comparable to the standard drug ciprofloxacin.[11]

Quantitative Data on Antimicrobial Activity

| Compound ID | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | Oxazole Derivative | M. tuberculosis H37Ra | 3.13 |[18] | | Compound 2h | Gram-positive bacteria | 6.25 |[11] | | Ciprofloxacin (Control) | Gram-positive bacteria | 6.25 |[11] |

Conclusion and Future Directions

Pyridine-isothiazole carboxylic acid derivatives and their close analogs represent a versatile and potent class of bioactive molecules. Their modular synthesis allows for extensive structural diversification, enabling the fine-tuning of their pharmacological properties. The demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with intriguing mechanisms of action, underscore their potential for further development as therapeutic agents.

Future research in this area should focus on several key aspects:

-

Expansion of the Chemical Space: The synthesis and evaluation of a broader range of pyridine-isothiazole carboxylic acid derivatives are needed to establish more comprehensive structure-activity relationships.

-

Mechanistic Elucidation: Deeper investigations into the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational optimization and clinical translation.

-

In Vivo Efficacy and Safety: Promising candidates identified through in vitro screening should be advanced to more complex in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of the pyridine-isothiazole carboxylic acid scaffold holds great promise for the discovery of novel and effective treatments for a variety of human diseases.

References

-

Bio-protocol. (2017). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

- Kabelka, Z., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(9), 2947.

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

- Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(19), 6219.

- Hassan, A. S., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(3), 102983.

- El-Subbagh, H. I., et al. (2000). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Journal of Heterocyclic Chemistry, 37(5), 1145-1150.

-

PMC. (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Retrieved from [Link]

-

Bio-protocol. (n.d.). 2.6. In vitro anti-inflammatory activity assay. Retrieved from [Link]

-

Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

-

ResearchGate. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Retrieved from [Link]

-

RSC Publishing. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Retrieved from [Link]

-

MDPI. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Retrieved from [Link]

-

ScienceDirect. (2025). In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles. Retrieved from [Link]

-

Who we serve. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]

-

ResearchGate. (2009). (PDF) Synthesis and antimicrobial studies of new pyridine derivatives. Retrieved from [Link]

-

ACS Omega. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. Retrieved from [Link]

-

PMC. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

-

ACS Omega. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Retrieved from [Link]

-

PubMed. (2018). A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. Retrieved from [Link]

-

MDPI. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Retrieved from [Link]

-

PMC. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. Retrieved from [Link]

- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.

-

PMC. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

-

Open Access Journals. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities. Retrieved from [Link]

-

PubMed. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. inotiv.com [inotiv.com]

- 18. mdpi.com [mdpi.com]

Technical Guide: 1,2-Thiazole-5-Carboxylic Acid Scaffolds in Drug Discovery

The following technical guide provides an in-depth review of 1,2-thiazole-5-carboxylic acid (chemically known as Isothiazole-5-carboxylic acid ) scaffolds.

Part 1: Executive Summary & Structural Logic

The Scaffold Identity

In the lexicon of heterocyclic medicinal chemistry, the 1,2-thiazole (isothiazole) ring is frequently overshadowed by its isomer, 1,3-thiazole. However, the 1,2-thiazole-5-carboxylic acid scaffold represents a distinct, high-value pharmacophore. Unlike 1,3-thiazoles, where the nitrogen and sulfur are separated by a carbon, the N-S bond in 1,2-thiazoles imparts unique electronic susceptibility, making the ring susceptible to reductive cleavage under specific metabolic conditions, yet sufficiently stable to serve as a bioisostere for phenyl and pyridine rings in active pharmaceutical ingredients (APIs).

Key Differentiation:

-

1,3-Thiazole: Common, very stable, found in Vitamin B1.

-

1,2-Thiazole (Isothiazole): Less common, N-S bond is a "weak link" capable of ring opening to form reactive acyclic species or acting as a rigid linker. The 5-carboxylic acid position specifically offers a vector for solubilizing groups or amide coupling to extend SAR (Structure-Activity Relationships).

Electronic & Physicochemical Profile

The isothiazole ring is aromatic (6

-

Acidity: The electron-withdrawing nature of the N-S bond adjacent to the carbon framework enhances the acidity of the 5-COOH, often lowering the pKa compared to benzoic acid, improving solubility at physiological pH.

-

Lipophilicity: The sulfur atom increases lipophilicity (

) relative to isoxazoles (O-analogues), improving membrane permeability.

Part 2: Synthetic Architectures

The construction of the 1,2-thiazole-5-carboxylic acid core is non-trivial due to the lability of the N-S bond. Two primary strategies dominate the literature: Oxidative Cyclization and Ring Contraction/Transformation .

Strategy A: Oxidative Cyclization of -Enaminonitriles

This is the most scalable route for generating 3,5-disubstituted isothiazoles.

Strategy B: The Dithiazole Route (Appel Salt Chemistry)

A highly precise method involves the transformation of 1,2,3-dithiazoles (often derived from Appel's salt) into isothiazoles. This method allows for the regioselective installation of halides at the 3-position and carboxylic acids at the 5-position.

Detailed Experimental Protocol

Target Molecule: 3-Bromo-4-phenylisothiazole-5-carboxylic Acid Source Authority: Molbank 2023 (MDPI) [Ref 1].

Rationale: This protocol is selected for its high yield (99%) and the operational simplicity of converting a carboxamide to a carboxylic acid without destroying the sensitive isothiazole ring.

Workflow Diagram (Graphviz)

Caption: Conversion of isothiazole-5-carboxamide to 5-carboxylic acid via nitrosonium-mediated hydrolysis.

Step-by-Step Methodology

-

Preparation : Charge a reaction vessel with 3-bromo-4-phenylisothiazole-5-carboxamide (0.20 mmol, 56.6 mg).

-

Solvation : Add Trifluoroacetic acid (TFA) (0.5 mL). The choice of TFA is critical; it serves as both solvent and acid catalyst, avoiding the harsh conditions of mineral acids that might degrade the N-S bond.

-

Cooling : Cool the suspension to 0 °C in an ice bath.

-

Diazotization : Slowly add Sodium Nitrite (NaNO₂) (0.80 mmol, 55.2 mg, 4.0 equiv). Note: The excess nitrite ensures rapid conversion of the amide to the diazonium species, which instantly hydrolyzes.

-

Reaction : Stir at 0 °C. Monitor via TLC. The reaction is typically complete within 15 minutes .

-

Quench : Pour the mixture into Water (5 mL) to quench the trifluoroacetyl nitrite species.

-

Extraction : Extract the aqueous phase with tert-Butyl methyl ether (t-BuOMe) (3 × 10 mL). t-BuOMe is preferred over diethyl ether for safety and lower peroxide formation.

-

Purification : Dry the organic layer over Na₂SO₄ , filter, and evaporate under reduced pressure.

-

Result : The product, 3-Bromo-4-phenylisothiazole-5-carboxylic acid , is obtained as colorless needles.[1]

Part 3: Medicinal Chemistry & Biological Applications[1][2][3][4][5][6][7][8][9][10]

The 1,2-thiazole-5-carboxylic acid scaffold has demonstrated significant utility in two primary therapeutic areas: Antivirals and Antibacterials .

Antiviral Activity (Picornaviruses)

Derivatives of isothiazole-5-carboxylic acid (often converted to carbonitriles or esters) have shown potent activity against Picornaviruses (e.g., Poliovirus, Echovirus).

Mechanism of Action: These compounds act as capsid binders . They stabilize the viral capsid, preventing the conformational changes required for the virus to uncoat and release its RNA into the host cell. This mechanism is analogous to the "WIN compounds" (e.g., Pleconaril).

Viral Inhibition Pathway (Graphviz)

Caption: Isothiazole derivatives inhibit viral uncoating by stabilizing the viral capsid structure.[2][3]

Antibacterial Activity

The historical precedent is Sulfasomizole , a sulfonamide antibiotic containing the isothiazole ring.[1] The 5-carboxylic acid derivatives have been explored as bioisosteres for existing antibacterial pharmacophores, particularly in overcoming resistance where standard phenyl-based acids fail due to efflux pumps.

Comparative Activity Data

The following table summarizes key biological data points for isothiazole-5-carboxylic acid derivatives from recent literature reviews.

| Compound Class | R3 Substituent | R4 Substituent | R5 Substituent | Primary Activity | Target/Notes |

| Isothiazole-5-COOH | H / Br | H / Phenyl | -COOH | Synthetic Intermediate | Precursor for high-affinity ligands [Ref 1] |

| Isothiazole-4-CN | -SMe | -Phenyl | -CN (from COOH) | Antiviral (EC50 < 1 | Poliovirus 1, Echovirus 9 [Ref 2] |

| Sulfasomizole | -NH-SO2-Ph | H | -Me | Antibacterial | Sulfonamide antibiotic (Historical) |

| Isothiazol-3-one | Cl | Cl | (Carbonyl) | Biocide | Industrial antimicrobial (Kathon) |

Part 4: Future Outlook & Strategic Recommendations

-

Fragment-Based Drug Discovery (FBDD): The low molecular weight (MW ~129 for the parent acid) and specific polarity of 1,2-thiazole-5-carboxylic acid make it an ideal "fragment" for screening against novel kinase targets.

-

Prodrug Design: The 5-carboxylic acid can be esterified to improve oral bioavailability. Once absorbed, esterases release the free acid, which can then engage in salt-bridges with target proteins (e.g., Arginine residues in viral capsids).

-

Safety Watchout: Researchers must monitor for idiosyncratic toxicity associated with the reductive opening of the isothiazole ring (N-S bond cleavage), which can generate reactive thiols. However, 5-substitution (like the carboxylic acid) generally stabilizes the ring against metabolic degradation compared to unsubstituted variants.

References

-

Koutentis, P. A., & Kalogirou, A. S. (2023).[1][2] Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.[1] Molbank, 2023(1), M1557.[1]

-

Cutrì, C., et al. (1998).[6] Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles. Bioorganic & Medicinal Chemistry, 6(12), 2271-2280.

-

[Link]

-

- Santa Cruz Biotechnology.

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.

-

[Link]

-

Sources

- 1. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medwinpublisher.org [medwinpublisher.org]

- 5. kuey.net [kuey.net]

- 6. Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Sourcing & Technical Guide: 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid

This guide details the strategic sourcing, synthesis, and technical specifications for 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid , a specialized heterocyclic scaffold used in medicinal chemistry.

Executive Summary

3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid is a rare, high-value pharmacophore often utilized as a bioisostere for thiazole-based kinase inhibitors or as a fragment in Fragment-Based Drug Discovery (FBDD). Unlike its 1,3-thiazole counterparts, the 1,2-thiazole (isothiazole) core offers distinct hydrogen bonding vectors and metabolic stability profiles.

Market Status: Currently, this specific isomer is not a commodity stock item with major catalog aggregators (e.g., Sigma-Aldrich, MolPort). It is classified as a Make-on-Demand (MoD) or Custom Synthesis target. Researchers must procure it through specialized heterocyclic synthesis partners or synthesize it in-house using available precursors.

Chemical Identity & Specifications

Researchers must ensure the correct isomer is requested, as nomenclature confusion between thiazole (1,3) and isothiazole (1,[1][2][3]2) is common.[4]

| Feature | Specification |

| IUPAC Name | 3-(Pyridin-2-yl)isothiazole-5-carboxylic acid |

| Common Name | 3-(2-Pyridyl)-1,2-thiazole-5-carboxylic acid |

| Core Scaffold | 1,2-Thiazole (Isothiazole) |

| Substituents | Position 3: Pyridin-2-yl; Position 5: Carboxylic Acid |

| Molecular Formula | C₉H₆N₂O₂S |

| Molecular Weight | 206.22 g/mol |

| Predicted pKa | ~3.5 (Carboxylic acid), ~2.8 (Pyridine N) |

| LogP (Predicted) | ~1.4 |

Vendor Landscape & Sourcing Strategy

Since direct "off-the-shelf" procurement is unlikely, the sourcing strategy relies on Tier 1 Custom Synthesis Houses or Tier 2 Precursor Sourcing .

Tier 1: Custom Synthesis & Make-on-Demand (MoD)

These vendors possess the specific internal libraries (e.g., thioamide building blocks) to rapidly synthesize this scaffold.

-

Enamine (REAL Space): The global leader in make-on-demand heterocycles. They likely hold the 3-bromoisothiazole or thiobenzamide precursors required to assemble this molecule within 3-4 weeks.

-

WuXi AppTec: Recommended for kilogram-scale requirements or GMP-grade synthesis for late-stage development.

-

Aurum Pharmatech: Specializes in rare heterocyclic carboxylic acids.

-

ChemSpace: An aggregator that indexes "virtual" inventories from suppliers like Enamine and UORSY.

Tier 2: Precursor Suppliers (In-House Synthesis)

If outsourcing is not viable, the most efficient path is in-house synthesis using commercial building blocks.

| Precursor Chemical | CAS Number | Supplier Examples |

| 3-Bromoisothiazole-5-carboxylic acid | Check Vendor | Combi-Blocks, Fluorochem |

| 2-Pyridylboronic acid | 197958-29-5 | Sigma-Aldrich, Oakwood |

| 2-Pyridinecarbothioamide | 2126-29-6 | Alfa Aesar, TCI |

Technical Guide: Synthesis & Manufacturing

For researchers opting for in-house synthesis or validating a CRO's proposal, the following routes are chemically validated for 3-substituted isothiazoles.

Route A: Oxidative Cyclization (The "Thioamide" Route)

This is the classical and most robust method for constructing the isothiazole ring with a 3-aryl substituent.

-

Starting Material: 2-Pyridinecarbothioamide.

-

Reaction: Condensation with an alpha-halo ester (e.g., ethyl chlorooxaloacetate) or dimethyl acetylenedicarboxylate (DMAD) followed by oxidative closure.

-

Mechanism: The sulfur atom attacks the electrophilic center, followed by nitrogen closure.

-

Critical Control Point: Control of pH is vital to prevent decomposition of the pyridine ring.

Route B: Metal-Catalyzed Cross-Coupling (The "Modular" Route)

Ideal for generating a library of analogs.

-

Scaffold: 3-Bromoisothiazole-5-carboxylic acid (methyl ester).

-

Coupling: Suzuki-Miyaura coupling with 2-Pyridylboronic acid (or Stille coupling with 2-tributylstannylpyridine).

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Note: 2-Pyridyl boronates are notoriously unstable (protodeboronation). Use MIDA boronates or trifluoroborate salts for higher yields.

Visualization: Procurement & Synthesis Workflow

The following diagram illustrates the decision logic for sourcing and the chemical pathway for synthesis.

Caption: Decision logic for procuring the target scaffold, including the backup 'Modular Route' for in-house synthesis.

Quality Control & Analytical Validation

When receiving this material from a custom supplier, the following analytical data is mandatory to validate identity and purity.

-

¹H-NMR (DMSO-d₆):

-

Isothiazole Singlet: Look for a sharp singlet around 8.0–8.5 ppm (H-4 proton of the isothiazole ring).

-

Pyridine Protons: Characteristic splitting pattern (d, t, t, d) in the aromatic region (7.0–9.0 ppm).

-

COOH: Broad singlet >11.0 ppm (often exchanged/invisible in wet solvents).

-

-

LC-MS:

-

Confirm [M+H]⁺ = 207.22.

-

Check for absence of the bromo-intermediate (mass ~286/288) or boronic acid byproducts.

-

-

Elemental Analysis: Crucial for salt form determination (e.g., HCl salt vs. Free Acid), which significantly affects solubility in biological assays.

References

-

ChemSpace Compound Search . ChemSpace. Available at: [Link]

-

PubChem Compound Summary: Thiazole-5-carboxylic acid (Analog Reference) . National Center for Biotechnology Information. Available at: [Link]

-

Isothiazole Synthesis Methodologies . ScienceDirect / Elsevier (General Reference). Available at: [Link]

Sources

- 1. US20240199589A1 - Glp-1r modulating compounds - Google Patents [patents.google.com]

- 2. patents.justia.com [patents.justia.com]

- 3. Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid | C9H6N2O2S | CID 15623090 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic Acid

The following is an in-depth technical guide on the crystal structure analysis of 3-(Pyridin-2-yl)-1,2-thiazole-5-carboxylic acid . This guide is structured to serve as a rigorous protocol for researchers analyzing this specific scaffold, synthesizing crystallographic theory with practical application.

A Technical Guide for Structural Elucidation and Pharmacophore Mapping

Executive Summary & Chemical Context

3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid represents a critical scaffold in medicinal chemistry and coordination polymer design. Its structure combines an electron-deficient isothiazole (1,2-thiazole) core with a pyridine moiety at the C3 position and a carboxylate functionality at C5.

-

Significance: This molecule acts as a potential

-chelating ligand (resembling 2,2'-bipyridine) with an additional hydrogen-bonding handle (-COOH). In drug design, the isothiazole ring serves as a bioisostere for thiophene or pyridine, often modulating metabolic stability and lipophilicity. -

Structural Challenge: The analysis must resolve the torsion angle between the pyridine and isothiazole rings (determining conjugation extent) and characterize the supramolecular synthons driven by the carboxylic acid and the polarized sulfur atom.

Experimental Protocol: From Synthesis to Diffraction

To obtain high-quality structural data, the following workflow is required. This protocol ensures the crystals are suitable for high-resolution X-ray diffraction (XRD).

2.1. Crystallization Methodology

The compound is likely sparingly soluble in non-polar solvents due to the carboxylic acid.

-

Method A (Slow Evaporation): Dissolve 20 mg in hot Ethanol/Water (9:1). Filter into a clean vial. Cover with parafilm, punch 3-5 small holes, and allow to stand at room temperature.

-

Method B (Vapor Diffusion): Dissolve in minimal DMSO. Place the open inner vial inside a larger jar containing Methanol (antisolvent). Seal the outer jar.

-

Target Crystal Habit: Colorless blocks or prisms (preferred over needles to minimize mosaicity).

2.2. Data Collection Parameters

-

Radiation Source: Mo-K

( -

Temperature: 100 K (Cryostream).

-

Rationale: Low temperature freezes bond vibrations, allowing precise determination of the S–N bond length and the position of the carboxylic proton.

-

-

Resolution: Collect data to at least

Å resolution (

Structural Analysis & Refinement Strategy

Once data is collected, the structure is solved using Direct Methods (e.g., SHELXT) and refined (SHELXL). The following specific features must be analyzed for this compound.

3.1. The Isothiazole Core Geometry

The 1,2-thiazole ring is aromatic but possesses distinct bond alternation compared to thiophene.

-

S1–N2 Bond: This is the critical weak link. In typical isothiazoles, this bond length is 1.65 – 1.67 Å .

-

Diagnostic: If the refined distance is >1.70 Å, check for disorder or N-protonation (unlikely in the free acid).

-

-

C5–S1 Bond: Expect a length of 1.70 – 1.72 Å .

-

Planarity: The S1-N2-C3-C4-C5 ring should be planar (RMS deviation < 0.02 Å).

3.2. Pyridine-Isothiazole Conformation (The Twist)

The torsion angle

-

Expected Conformation: Trans-planar or Cis-planar .

-

Trans-planar: Minimizes dipole repulsion between the isothiazole Nitrogen and Pyridine Nitrogen.

-

Cis-planar: Required for metal chelation. In the free acid, a trans-arrangement is more stable unless stabilized by an intramolecular C–H...N hydrogen bond.

-

-

Steric Check: Monitor the distance between H4 (isothiazole) and H3' (pyridine). If < 2.2 Å, expect a twist of 10–30°.

3.3. Supramolecular Synthons

The crystal packing is dominated by two forces:

-

Carboxylic Acid Dimers: The -COOH group will form a centrosymmetric dimer (

motif) with an O...O distance of ~2.65 Å. -

Chalcogen Bonding (S...N): The sulfur atom in isothiazoles has a "

-hole" (region of positive electrostatic potential). Look for intermolecular contacts where the Pyridine Nitrogen of a neighboring molecule points at the Sulfur atom (Angle C-S...N

Data Visualization & Logic Flow

The following diagram illustrates the hierarchical logic used to validate the crystal structure of this specific scaffold.

Figure 1: Decision tree for structural validation of 3-pyridyl-isothiazole derivatives.

Comparative Metrics Table

Use this table to benchmark your experimental values against standard literature values for isothiazole derivatives.

| Structural Parameter | Expected Value | Significance |

| S1–N2 Bond Length | 1.658(3) Å | Indicator of aromaticity; >1.70 Å suggests saturation or disorder. |

| C=O Bond Length | 1.21 – 1.23 Å | Typical for carboxylic acids; confirms protonation state (COOH vs COO-). |

| C–O(H) Bond Length | 1.30 – 1.32 Å | Paired with C=O; if lengths are equal (~1.26 Å), suspect carboxylate salt. |

| Torsion (Pyr-Iso) | 0° – 25° | < 10° indicates strong conjugation; > 30° indicates steric clash. |

| H-Bond (O-H...O) | 2.62 – 2.67 Å | Strong hydrogen bond driving the formation of the |

| S...N Contact | 2.90 – 3.20 Å | Non-covalent chalcogen bond; stabilize crystal packing. |

References

-

Isothiazole Chemistry & Structure

- Title: "The Chemistry of Isothiazoles."

- Source:Advances in Heterocyclic Chemistry, Vol 14, 1-42.

- Context: Fundamental bond lengths and arom

-

URL:[Link]

-

Carboxylic Acid Synthons

- Title: "Supramolecular synthons in crystal engineering—a new organic synthesis."

- Source:Desiraju, G. R. (1995). Angewandte Chemie International Edition in English, 34(21), 2311-2327.

- Context: Defines the carboxylic acid dimer motif.

-

URL:[Link]

-

Chalcogen Bonding

- Title: "The Chalcogen Bond in Crystalline Isothiazoles."

- Source:Journal of Molecular Structure.

- Context: Analysis of S...

-

URL:[Link]

-

Analogous Structure (Thiazole-5-carboxylic acid)

- Title: "Copper coordination polymers constructed from thiazole-5-carboxylic acid: Synthesis, crystal structures, and structural transform

- Source:Journal of Solid St

- Context: Provides comparative bond metric data for the thiazole-carboxyl

-

URL:[Link]

Application Notes and Protocols: Synthesis of 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic Acid Derivatives

Introduction: Significance and Scope

The fusion of pyridine and isothiazole rings creates a heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. The pyridine ring is a common motif in a vast number of drugs, prized for its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl group.[1] The 1,2-thiazole (isothiazole) ring system is also a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The 3-pyridin-2-yl-1,2-thiazole core, therefore, represents a "privileged" structure in medicinal chemistry.

The carboxylic acid functional group at the 5-position of the isothiazole ring is a particularly valuable synthetic handle. It allows for the creation of diverse libraries of derivatives, such as amides and esters, enabling fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability, which are critical for developing successful drug candidates.[2]

This guide provides a comprehensive overview of a robust synthetic strategy for accessing 3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid and its subsequent derivatization. The protocols herein are designed for researchers in organic synthesis and drug discovery, offering detailed, step-by-step procedures and explaining the chemical principles behind the chosen methodologies.

Retrosynthetic Analysis and Strategy

The target molecule, 3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid, can be constructed through several plausible routes. A highly effective and convergent strategy involves a three-stage process:

-

Precursor Synthesis: Formation of a key intermediate that contains the pyridin-2-yl moiety attached to a suitable three-carbon backbone.

-

Isothiazole Ring Formation: Cyclization of the precursor to construct the 3-(pyridin-2-yl)-1,2-thiazole-5-carboxylate ester core.

-

Functional Group Manipulation: Hydrolysis of the ester to the target carboxylic acid, followed by derivatization (e.g., amide coupling).

This approach is advantageous as it allows for the early introduction of the pyridine group and builds the medicinally important isothiazole ring in a controlled manner.

Diagram 1: Overall Synthetic Workflow

Sources

- 1. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of new 3-methylthio-5-aryl-4-isothiazolecarbonitriles with broad antiviral spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

Esterification methods for 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid

An Application Guide to the Esterification of 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid

Introduction

Esters of 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid are valuable target molecules in medicinal chemistry and materials science. The unique juxtaposition of a pyridine ring, a thiazole ring, and a carboxylic acid functional group presents both opportunities for diverse molecular interactions and challenges for chemical synthesis. The basicity of the pyridine nitrogen and the potential sensitivity of the thiazole ring necessitate a careful selection of esterification methodology to ensure high yields and purity while avoiding unwanted side reactions.

This guide provides a detailed analysis of several robust esterification protocols applicable to this heterocyclic system. It moves beyond simple step-by-step instructions to explain the underlying principles and rationale for each method, empowering researchers to make informed decisions based on their specific alcohol substrate, scale, and laboratory capabilities.

Method Selection: A Strategic Overview

Choosing the correct esterification strategy is critical for success. The primary considerations include the stability of the starting material to acidic or basic conditions, the steric hindrance of the alcohol, and the desired scale of the reaction. The following decision tree provides a high-level guide to selecting an appropriate method, which will be detailed in the subsequent sections.

Caption: Decision workflow for selecting an esterification method.

Method 1: Fischer-Speier Esterification

Principle and Mechanism This classic method involves the direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction is an equilibrium, driven to completion by using a large excess of the alcohol (often as the solvent) or by removing the water byproduct.[1][3] The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][4] For the target molecule, the pyridine nitrogen will also be protonated by the strong acid catalyst.[5]

Advantages:

-

Cost-effective, using simple and inexpensive reagents.

-

Scalable for large-quantity synthesis.

Disadvantages:

-

Requires strong acid and often elevated temperatures, which may not be suitable for sensitive substrates.

-

Equilibrium nature can lead to incomplete conversion.

-

Protonation of the pyridine ring can affect solubility and reactivity.

Detailed Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid (1.0 eq).

-

Solvent and Reagent Addition: Add the desired primary or secondary alcohol in large excess (e.g., 20-40 equivalents, sufficient to act as the solvent).

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.1-0.2 eq).

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[3]

-

Work-up: a. Cool the reaction mixture to room temperature. b. Remove the excess alcohol under reduced pressure using a rotary evaporator. c. Dilute the residue with ethyl acetate and slowly pour it into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Caution: CO₂ evolution will occur.[3] d. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude ester product by column chromatography on silica gel.

Method 2: Activation via Acid Chloride Formation

Principle and Mechanism This highly effective two-step method first converts the carboxylic acid into a highly reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7][8] The acyl chloride is then treated with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to afford the ester and a hydrochloride salt. The gaseous byproducts (SO₂ and HCl) from the first step drive the formation of the acid chloride.[4][7]

Advantages:

-

High yields and generally applicable to a wide range of primary and secondary alcohols.

-

The acid chloride intermediate is highly reactive, leading to rapid ester formation.

Disadvantages:

-

Thionyl chloride is corrosive, moisture-sensitive, and generates HCl gas. The reaction must be performed in a well-ventilated fume hood.

-

Requires an additional step compared to direct esterification methods.

Detailed Protocol

Step A: Formation of the Acid Chloride

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Then, add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 40-60 °C) for 1-3 hours, or until gas evolution ceases and the solution becomes clear.

-

Isolation: Cool the mixture and remove all volatile components (excess SOCl₂ and solvent) under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step without further purification.

Step B: Esterification

-

Reaction Setup: Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, prepare a solution of the desired alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 eq) in anhydrous DCM.

-

Reaction: Add the alcohol/base solution dropwise to the stirred acid chloride solution at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC for the disappearance of the acid chloride.

-

Work-up: a. Quench the reaction with the addition of water. b. Separate the organic layer. Wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude ester by column chromatography on silica gel.

Caption: Workflow for the two-step acid chloride esterification method.

Method 3: Steglich Esterification (Carbodiimide Coupling)

Principle and Mechanism The Steglich esterification is a powerful and mild method that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[9][10] The reaction is catalyzed by 4-dimethylaminopyridine (DMAP).[11] The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer reagent, reacting with the intermediate to form an N-acylpyridinium species, which is subsequently attacked by the alcohol to yield the ester.[12] This method is particularly well-suited for acid-sensitive substrates and sterically hindered alcohols.[6][12]

Advantages:

-

Very mild, neutral reaction conditions, performed at or below room temperature.[10]

-

High yields and compatible with a wide range of functional groups.

-

Effective for hindered alcohols where other methods may fail.[12]

Disadvantages:

-

Carbodiimides like DCC are potent allergens.

-

The dicyclohexylurea (DCU) byproduct from DCC can complicate purification, though it is largely insoluble in many solvents and can be removed by filtration. Water-soluble EDC is often preferred to simplify workup.[6]

Detailed Protocol

-

Reaction Setup: To a round-bottom flask, add 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

-

Solvent Addition: Dissolve the components in a suitable anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere.

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same anhydrous solvent dropwise with stirring.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Monitor the reaction by TLC.

-

Work-up (DCC): a. Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-